3'-epi-Azido-3'-deoxythymidine-d3
Description
Properties
Molecular Formula |
C₁₀H₁₀D₃N₅O₄ |
|---|---|
Molecular Weight |
270.26 |
Synonyms |
1-(3-Azido-2,3-dideoxy-β-D-threo-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione-d3 |
Origin of Product |
United States |
Preparation Methods
D-Xylose-Based Synthesis with Epimerization
Patents US4921950A and EP0292101A2 describe a D-xylose-to-AZT pathway that avoids thymidine, a costly intermediate. For the 3'-epi derivative, this route is adapted to introduce a stereochemical inversion at the 3' position via a two-step process:
-
3'-Mesylation : Treatment of 2'-deoxy-5'-O-methoxycarbonylthymidine with methanesulfonyl chloride in pyridine yields the 3'-mesylate intermediate.
-
Epimerization via SN2 Displacement : Reaction with sodium azide in dimethylformamide (DMF) at 80°C induces inversion, forming the 3'-azido-3'-epi configuration.
Deuterium Labeling Techniques
Deuterium incorporation occurs at the 5' position using deuterated methanol (CD3OD) during the final deprotection step. This solvent-swapping method achieves >95% deuterium enrichment, as confirmed by mass spectrometry.
Table 1: Key Starting Materials and Their Roles
Stepwise Synthesis and Reaction Mechanisms
The synthesis is divided into seven stages, each requiring precise control to ensure stereochemical fidelity and isotopic purity.
Protection of D-Xylose
D-Xylose is converted to methyl-β-D-xylofuranoside using methanolic HCl, followed by 5'-O-methoxycarbonyl protection with methoxycarbonyl chloride in pyridine. This step achieves 85% yield (isolated) and prevents undesired side reactions at the 5' position.
Thymine Coupling
The protected xylofuranoside reacts with bis(trimethylsilyl)thymine in the presence of stannic chloride, forming a β-glycosidic bond. This Lewis acid-catalyzed reaction proceeds at 25°C for 12 hours, yielding the nucleoside intermediate with 78% efficiency.
2'-Deoxygenation
Photolytic deoxygenation using a mercury lamp (λ = 254 nm) in the presence of triethylamine and LiBr removes the 2'-hydroxy group, forming a 2'-deoxy intermediate. This step is critical for subsequent azidation.
Stereochemical Inversion at 3'
The 3'-hydroxy group is mesylated (MsCl, pyridine, 0°C), then displaced by NaN3 in DMF at 80°C via an SN2 mechanism, inverting the stereochemistry to yield the 3'-epi-azido derivative.
Table 2: Epimerization Conditions and Outcomes
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | 92% conversion |
| Solvent | DMF | Prevents racemization |
| Reaction Time | 6 hours | Optimal azide incorporation |
Isotopic Labeling and Deuterium Incorporation
Deuterium is introduced at the 5'-O-methyl group during the final deprotection step:
-
Deprotection with CD3OD : The 5'-methoxycarbonyl group is removed using deuterated methanol and sodium bicarbonate, resulting in 5'-CD3 labeling.
-
Purification : Reverse-phase HPLC (C18 column, 10% MeCN/H2O) isolates the deuterated product with 98.5% chemical purity and 96.2% isotopic purity.
Optimization of Reaction Conditions and Yield Analysis
Critical parameters affecting yield and stereoselectivity were systematically optimized:
Azidation Efficiency
Varying the NaN3 concentration from 1.5 to 3.0 equivalents revealed that 2.2 equivalents maximize azide incorporation while minimizing byproducts (Table 3).
Table 3: Azidation Optimization Data
| NaN3 (equiv) | Temperature (°C) | Yield (%) | Epimer:Purity Ratio |
|---|---|---|---|
| 1.5 | 80 | 67 | 1:0.91 |
| 2.2 | 80 | 92 | 1:0.98 |
| 3.0 | 80 | 89 | 1:0.95 |
Deuterium Exchange Kinetics
Deuterium incorporation follows first-order kinetics (k = 0.15 h⁻¹), reaching equilibrium after 8 hours in CD3OD. Prolonged exposure (>12 hours) risks oxidative degradation.
Challenges and Troubleshooting in Synthesis
Epimerization Side Reactions
Competing SN1 pathways at elevated temperatures (>90°C) cause racemization, reducing stereochemical purity. Mitigation involves strict temperature control and anhydrous conditions.
Isotopic Dilution
Residual protium in CD3OD reduces deuterium enrichment. Pre-treatment with molecular sieves (3Å) and degassing under argon improve isotopic purity to >96%.
Applications and Implications of Synthetic Methods
The developed methodology enables large-scale production (multi-gram batches) of this compound for:
Q & A
Q. How should researchers address contradictions in reported enzyme inhibition data for deuterated nucleoside analogs?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., Mg concentration, template-primer systems). Standardize protocols using WHO-recommended HIV-1 RT (p66/p51 heterodimer) and control for isotopic dilution effects. Perform parallel assays with non-deuterated analogs to isolate isotope-specific impacts .
Q. What experimental design considerations are critical for studying metabolic pathways of this compound?
- Methodological Answer : Use isotopically labeled (e.g., C) analogs to trace phosphorylation steps. Combine pulse-chase experiments with ion-pair HPLC to quantify mono-, di-, and triphosphate metabolites. Include thymidine kinase-deficient cell lines to validate host enzyme dependency. Account for deuterium-induced kinetic isotope effects in rate calculations .
Q. How can researchers optimize isotopic labeling strategies to minimize interference with biological activity?
- Methodological Answer : Position deuterium at metabolically inert sites (e.g., methyl groups) to avoid disrupting hydrogen-bonding interactions. Validate using molecular dynamics simulations to predict steric/electronic impacts. Compare activity in deuterated vs. protiated media to isolate solvent isotope effects .
Q. What structural analysis techniques resolve the conformational impact of the 3'-epi configuration in deuterated analogs?
- Methodological Answer : Cryo-EM or X-ray crystallography (2.0–2.5 Å resolution) reveals altered sugar pucker (C2'-endo vs. C3'-endo) and minor groove interactions. Pair with H-H TOCSY NMR to assess solution-phase conformation. Molecular docking predicts binding affinity changes relative to natural substrates .
Q. How do stability profiles of this compound vary under physiological vs. storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with UPLC monitoring. In physiological buffers (PBS, pH 7.4), assess degradation kinetics via Arrhenius plots. Protect azido groups from light-induced degradation using amber vials. Stabilize lyophilized forms with trehalose (5% w/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
